6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl
Overview
Description
6-(Boc-amino)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . Another method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable and efficient synthesis of similar bicyclic compounds often involves photochemistry and other advanced synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at the amino position .
Scientific Research Applications
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as the adenosine A3 receptor. This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6,6-Dihalo-2-azabicyclo[3.1.0]hexane: Prepared by the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles.
7,7-Dihalo-2-azabicyclo[4.1.0]heptane: Another bicyclic compound with similar structural features.
Bicyclo[3.1.0]hexanes: Synthesized via (3 + 2) annulation of cyclopropenes with cyclopropylanilines.
Uniqueness
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific structural configuration and the presence of the Boc-protected amino group, which provides stability and versatility in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8;/h6-8,11H,4-5H2,1-3H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQZAIOWPIKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-77-2 | |
Record name | Carbamic acid, N-3-azabicyclo[3.1.0]hex-6-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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